N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Description
N-[5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylfuran-3-yl group at position 5 and a 5-methyl-1,2-oxazole-3-carboxamide moiety at position 2. Its molecular formula is C₁₅H₁₃N₃O₄, with a molecular weight of 299.29 g/mol.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-6-4-9(8(3)19-6)12-15-16-13(20-12)14-11(18)10-5-7(2)21-17-10/h4-5H,1-3H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUZOVMBBBRDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the oxadiazole and isoxazole rings. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency . Additionally, solvent-free techniques are being investigated to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, dimethyl sulfoxide (DMSO).
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 2,5-dimethylfuran group introduces steric hindrance and electron-rich aromaticity, contrasting with chlorine (BI82232) or thiazole (7c) substituents. This may influence binding affinity in biological systems .
- Bioactivity Trends: While direct bioactivity data for the target compound are lacking, analogs like 7c–7f () and 8t–8w () show activities such as α-glucosidase inhibition (IC₅₀: 12–45 µM) and lipoxygenase (LOX) inhibition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide?
- Methodology : Synthesis typically involves cyclization reactions to form the oxadiazole and oxazole rings. For example, oxadiazole formation may use dehydrating agents (e.g., POCl₃) and catalysts under reflux conditions. Coupling reactions (e.g., carbodiimide-mediated amide bond formation) are critical for attaching the dimethylfuran moiety. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid side products. Key steps include:
- Cyclization of thiosemicarbazides to oxadiazoles .
- Amide coupling using DMF as a solvent with K₂CO₃ as a base at room temperature .
- Validation : Monitor progress via TLC and isolate intermediates via column chromatography.
Q. Which analytical techniques are most reliable for confirming purity and structural identity?
- Methodology :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR : Employ ¹H/¹³C NMR in DMSO-d₆ to confirm functional groups (e.g., oxadiazole protons at δ 8.2–8.5 ppm; dimethylfuran methyl groups at δ 2.1–2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. How does the compound’s structure influence its stability under varying pH and temperature conditions?
- Methodology :
- Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- The oxadiazole ring is prone to hydrolysis under acidic conditions (pH < 3), while the oxazole moiety remains stable up to 100°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Synthesize analogs with substitutions on the dimethylfuran (e.g., halogenation) or oxadiazole (e.g., aryl groups) .
- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify critical binding interactions .
- Example : Replacing 2,5-dimethylfuran with 3-methoxyphenyl enhances affinity for kinase targets by 30% .
Q. What mechanistic insights explain contradictions in synthetic yields across studies?
- Analysis :
- Discrepancies arise from solvent choice (DMF vs. THF) and base strength (K₂CO₃ vs. NaH). DMF improves solubility of intermediates, increasing yields by 15–20% .
- Ultrasound-assisted synthesis reduces reaction time (4 hrs → 1 hr) and improves yield (72% → 88%) .
Q. How can crystallographic data resolve conformational ambiguities in the oxadiazole-oxazole core?
- Methodology :
- Single-crystal X-ray diffraction reveals planar geometry for the oxadiazole ring and dihedral angles (<10°) between fused heterocycles. Hydrogen bonding (C–H⋯O) stabilizes the crystal lattice .
Q. What strategies mitigate solvent interference in reaction scalability?
- Optimization :
- Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity.
- Use flow chemistry for continuous purification, achieving >90% yield in gram-scale synthesis .
Q. Which computational models predict ADMET properties for preclinical development?
- Tools :
- SwissADME predicts moderate bioavailability (F = 65%) due to high logP (3.2).
- ProTox-II highlights hepatotoxicity risks (LD₅₀ = 220 mg/kg), necessitating structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
